Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzothiophenes, which are known for their aromatic and sulfur-containing heterocyclic structures. These structures are significant in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method, often assisted by microwave irradiation, provides rapid access to the desired benzothiophene derivatives with yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the selective oxidation of benzothiophene derivatives, which can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 3-Methylbenzo[b]thiophene
Comparison: Methyl 3-(4-methoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzothiophene derivatives, it has shown promising results in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
methyl 3-[(4-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-12-9-7-11(8-10-12)17(20)19-15-13-5-3-4-6-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGHLZGCOAHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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